Cas no 1291863-08-5 (5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide)
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(4-ethylanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide
- 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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- Inchi: 1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)21-18-17(22-24-23-18)19(25)20-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,25)(H2,21,22,23,24)
- InChI Key: IULRPKODRPTFFB-UHFFFAOYSA-N
- SMILES: N1=C(NC2=CC=C(CC)C=C2)C(C(NC(C2=CC=CC=C2)C)=O)=NN1
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-5906-2μmol |
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1291863-08-5 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6609-5906-1mg |
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1291863-08-5 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-5906-2mg |
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1291863-08-5 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6609-5906-3mg |
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1291863-08-5 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-5906-4mg |
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1291863-08-5 | 4mg |
$66.0 | 2023-09-07 |
5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Recent Advances in the Study of 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1291863-08-5)
The compound 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1291863-08-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.
Recent studies have focused on the synthesis and optimization of 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. The compound's unique triazole-carboxamide structure has been identified as a key pharmacophore, contributing to its interaction with biological targets.
In vitro and in vivo studies have demonstrated that 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide exhibits promising activity against a range of disease targets. Notably, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, preliminary data indicate its efficacy in modulating cellular signaling pathways associated with cancer progression.
Mechanistic studies have revealed that the compound interacts with key protein targets, leading to the disruption of pathogenic processes. Molecular docking simulations and binding assays have provided insights into the structural basis of its activity, highlighting the importance of the ethylphenyl and phenylethyl moieties in target engagement. These findings are instrumental in guiding further structure-activity relationship (SAR) studies.
Despite these advancements, challenges remain in the development of 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring derivative compounds and formulation strategies to overcome these limitations.
In conclusion, 5-[(4-ethylphenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable subject of study in the quest for novel therapeutics. Continued research efforts are expected to elucidate its full potential and pave the way for clinical applications.
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